molecular formula C20H15Cl2F2NO5 B4595417 5-[(2,4-dichlorophenoxy)methyl]-N-[4-(difluoromethoxy)-3-methoxyphenyl]-2-furamide

5-[(2,4-dichlorophenoxy)methyl]-N-[4-(difluoromethoxy)-3-methoxyphenyl]-2-furamide

Cat. No.: B4595417
M. Wt: 458.2 g/mol
InChI Key: OUJNRECDIZHTOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[(2,4-dichlorophenoxy)methyl]-N-[4-(difluoromethoxy)-3-methoxyphenyl]-2-furamide is a useful research compound. Its molecular formula is C20H15Cl2F2NO5 and its molecular weight is 458.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 457.0295343 g/mol and the complexity rating of the compound is 561. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Conversion to Polymers and Fuels

Conversion of Plant Biomass to Furan Derivatives : Research suggests that furan derivatives, such as 5-hydroxymethylfurfural (HMF) and its related compounds, can be produced from plant biomass. These compounds serve as important platform chemicals with the potential to replace non-renewable hydrocarbon sources in the chemical industry. This includes the production of monomers, polymers, porous carbon materials, fuels, pharmaceuticals, and pesticides. The synthesis and application of HMF and its derivatives, including the one specified, are considered a sustainable approach to accessing a new generation of materials and fuels (Chernyshev, Kravchenko, & Ananikov, 2017).

Environmental Impact and Degradation

Occurrence and Toxicity in the Environment : While not directly related to "5-[(2,4-dichlorophenoxy)methyl]-N-[4-(difluoromethoxy)-3-methoxyphenyl]-2-furamide", research on similar chlorinated compounds, such as triclosan, showcases the environmental presence and potential degradation pathways of chlorinated phenols. These studies are relevant for understanding the behavior and impact of structurally similar compounds in natural waters, soils, and sediments, including their transformation into more toxic or persistent derivatives through environmental processes (Bedoux et al., 2012).

Sorption and Environmental Remediation

Sorption to Soil and Organic Matter : Research on the sorption of phenoxy herbicides, including compounds structurally related to "this compound", to soils and minerals, highlights the importance of understanding how these compounds interact with the environment. This knowledge is crucial for assessing the mobility, bioavailability, and persistence of such compounds in agricultural settings and for developing strategies for their removal or stabilization in contaminated sites (Werner, Garratt, & Pigott, 2012).

Properties

IUPAC Name

5-[(2,4-dichlorophenoxy)methyl]-N-[4-(difluoromethoxy)-3-methoxyphenyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15Cl2F2NO5/c1-27-18-9-12(3-6-16(18)30-20(23)24)25-19(26)17-7-4-13(29-17)10-28-15-5-2-11(21)8-14(15)22/h2-9,20H,10H2,1H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUJNRECDIZHTOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)NC(=O)C2=CC=C(O2)COC3=C(C=C(C=C3)Cl)Cl)OC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15Cl2F2NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.